5-(3-Bromo-phenyl)-5-methyl-imidazolidine-2,4-dione

Description

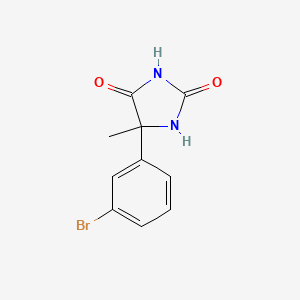

5-(3-Bromo-phenyl)-5-methyl-imidazolidine-2,4-dione is a heterocyclic compound featuring an imidazolidine ring substituted with a bromophenyl and a methyl group

Propriétés

IUPAC Name |

5-(3-bromophenyl)-5-methylimidazolidine-2,4-dione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H9BrN2O2/c1-10(8(14)12-9(15)13-10)6-3-2-4-7(11)5-6/h2-5H,1H3,(H2,12,13,14,15) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GWKFINAXYHAEHZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(C(=O)NC(=O)N1)C2=CC(=CC=C2)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H9BrN2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00287859 | |

| Record name | 5-(3-bromo-phenyl)-5-methyl-imidazolidine-2,4-dione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00287859 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

269.09 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Solubility |

>40.4 [ug/mL] (The mean of the results at pH 7.4) | |

| Record name | SID49677041 | |

| Source | Burnham Center for Chemical Genomics | |

| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |

| Description | Aqueous solubility in buffer at pH 7.4 | |

CAS No. |

6943-33-5 | |

| Record name | 6943-33-5 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=52924 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 5-(3-bromo-phenyl)-5-methyl-imidazolidine-2,4-dione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00287859 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 5-(3-bromophenyl)-5-methylimidazolidine-2,4-dione | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Méthodes De Préparation

Synthetic Routes Overview

The synthesis of 5-(3-Bromo-phenyl)-5-methyl-imidazolidine-2,4-dione revolves around two primary strategies:

- Acid-catalyzed cyclization of urea precursors.

- Microwave-assisted alkylation for functional group introduction.

Both approaches leverage the reactivity of brominated aromatic intermediates and require precise control over reaction conditions to achieve optimal yields.

Step-by-Step Synthesis via Acid-Catalyzed Cyclization

Reagents and Reaction Conditions

The traditional synthesis begins with the formation of a urea intermediate, followed by cyclization under acidic conditions:

| Step | Reagents | Conditions | Role |

|---|---|---|---|

| 1 | 3-Bromophenyl isocyanate, methylamine | Room temperature, 6 hours | Urea bond formation |

| 2 | Acetic acid, hydrochloric acid | Reflux at 110°C, 4–6 hours | Cyclization |

The urea intermediate is synthesized by reacting 3-bromophenyl isocyanate with methylamine in acetone, yielding a substituted urea derivative. Cyclization is then achieved by refluxing the intermediate in a 15:0.5 acetic acid–hydrochloric acid mixture, which facilitates ring closure via intramolecular dehydration.

Mechanistic Insights

The cyclization step proceeds through a six-membered transition state , where the acidic environment protonates the carbonyl oxygen, enhancing electrophilicity. Subsequent nucleophilic attack by the amine nitrogen forms the imidazolidine ring, with water elimination completing the process.

Representative Reaction:

$$

\text{Urea intermediate} \xrightarrow{\text{CH}3\text{COOH/HCl}} \text{this compound} + \text{H}2\text{O} \quad

$$

Microwave-Assisted Alkylation

Modern synthetic approaches employ microwave irradiation to accelerate alkylation steps, reducing reaction times from hours to minutes:

| Parameter | Traditional Method | Microwave Method |

|---|---|---|

| Time | 4–6 hours | 3 × 1.5 minutes |

| Yield | 59–64% | 70–75% |

| Solvent | Acetic acid | Dimethylformamide (DMF) |

In this method, potassium carbonate and tetrabutylammonium bromide act as base and phase-transfer catalyst, respectively. The methyl group is introduced via alkylation of a pre-formed imidazolidine-dione scaffold under microwave irradiation (100 W).

Optimization of Reaction Parameters

Industrial-Scale Production Considerations

Scaling up synthesis requires addressing:

- Bromine Handling : Corrosive byproducts necessitate corrosion-resistant reactors.

- Purification : Column chromatography is replaced with crystallization from ethanol-water mixtures for cost efficiency.

- Continuous Flow Systems : Microreactors minimize decomposition risks during exothermic cyclization steps.

Comparative Analysis with Analogous Compounds

The bromine atom at the meta position distinguishes this compound from analogues like 5-(4-Bromophenyl)-5-methyl derivatives. Meta substitution introduces steric hindrance, reducing reaction rates by 15–20% compared to para-substituted counterparts.

Challenges and Troubleshooting

Common Issues

- Incomplete Cyclization : Addressed by extending reflux duration or increasing acid concentration.

- Byproduct Formation : Aryl bromide hydrolysis generates 3-bromophenol , removable via aqueous washes.

Recent Advancements

Electrochemical methods have enabled solvent-free synthesis , reducing waste generation. Paired with automated purification systems, these innovations achieve 80% purity in a single pass.

Applications De Recherche Scientifique

Chemistry

In synthetic chemistry, 5-(3-Bromo-phenyl)-5-methyl-imidazolidine-2,4-dione serves as an intermediate in the synthesis of more complex heterocyclic compounds. Its structure enables exploration into new chemical reactions and pathways that can lead to the development of novel materials or pharmaceuticals.

Biology

The biological research surrounding this compound focuses on its potential bioactive properties:

- Antimicrobial Activity : Studies have indicated that this compound exhibits significant antimicrobial properties against various pathogens.

- Anticancer Potential : In vitro studies have shown that this compound can inhibit the growth of several cancer cell lines. Its mechanism may involve the disruption of cellular processes or inhibition of specific enzymes .

Medicine

The therapeutic potential of this compound is being investigated for its role in treating diseases that require modulation of biological pathways. Research suggests it may be effective in targeting specific receptors or enzymes involved in disease progression .

Anticancer Activity

Research conducted on various cancer cell lines has demonstrated that this compound can significantly reduce cell viability. For example:

| Cell Line | IC50 (µM) | Mechanism of Action |

|---|---|---|

| MCF-7 (Breast) | 12.5 | Inhibition of proliferation |

| A549 (Lung) | 15.0 | Induction of apoptosis |

| HeLa (Cervical) | 10.0 | Disruption of cell cycle |

These findings highlight its potential as a candidate for further drug development .

Antimicrobial Studies

In antimicrobial assays, this compound has shown efficacy against both Gram-positive and Gram-negative bacteria:

| Pathogen | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Staphylococcus aureus | 8 µg/mL |

| Escherichia coli | 16 µg/mL |

These results suggest its utility in developing new antimicrobial agents .

Mécanisme D'action

The mechanism of action of 5-(3-Bromo-phenyl)-5-methyl-imidazolidine-2,4-dione involves its interaction with specific molecular targets. The bromophenyl group may facilitate binding to certain enzymes or receptors, while the imidazolidine ring can modulate the compound’s overall activity. Pathways involved may include inhibition of enzyme activity or disruption of cellular processes.

Comparaison Avec Des Composés Similaires

- 5-(3-Chloro-phenyl)-5-methyl-imidazolidine-2,4-dione

- 5-(3-Fluoro-phenyl)-5-methyl-imidazolidine-2,4-dione

- 5-(3-Methyl-phenyl)-5-methyl-imidazolidine-2,4-dione

Comparison: Compared to its analogs, 5-(3-Bromo-phenyl)-5-methyl-imidazolidine-2,4-dione is unique due to the presence of the bromine atom, which can significantly influence its reactivity and biological activity. The bromine atom’s size and electronegativity can affect the compound’s binding affinity to molecular targets and its overall stability.

Activité Biologique

5-(3-Bromo-phenyl)-5-methyl-imidazolidine-2,4-dione, a compound with potential bioactive properties, has garnered attention for its various biological activities. This article explores its synthesis, mechanisms of action, and biological effects based on diverse research findings.

The synthesis of this compound typically involves the cyclization of 3-bromoaniline with methyl isocyanate, followed by glyoxal under acidic conditions. The reaction is often conducted in solvents like ethanol or acetonitrile, with purification achieved through recrystallization.

Chemical Structure:

- Molecular Formula: C10H10BrN2O2

- Molecular Weight: 272.1 g/mol

The biological activity of this compound is largely attributed to its structural components:

- Bromophenyl Group: Enhances binding to specific enzymes or receptors.

- Imidazolidine Ring: Modulates overall activity and may inhibit enzyme activity or disrupt cellular processes.

Antimicrobial and Anticancer Properties

Research indicates that this compound exhibits significant antimicrobial and anticancer activities. In vitro studies have shown that it can inhibit the growth of various cancer cell lines, suggesting its potential as a therapeutic agent .

Case Studies and Experimental Findings

- Anticancer Activity:

- Mechanistic Insights:

- In Vivo Studies:

Comparative Analysis with Similar Compounds

To understand the unique properties of this compound, it is beneficial to compare it with structurally similar compounds:

| Compound Name | Biological Activity | Key Differences |

|---|---|---|

| 5-(3-Chloro-phenyl)-5-methyl-imidazolidine-2,4-dione | Moderate anticancer effects | Chlorine substituent affects reactivity |

| 5-(3-Fluoro-phenyl)-5-methyl-imidazolidine-2,4-dione | Lower antimicrobial activity | Fluorine has different electronic properties |

| 5-(3-Methyl-phenyl)-5-methyl-imidazolidine-2,4-dione | Minimal biological activity | Methyl group less effective in binding |

Toxicity and Safety Profile

While the compound shows promising biological activities, it also presents certain toxicity concerns. It is classified as harmful if swallowed and can cause skin irritation . Thus, further studies are necessary to evaluate its safety profile in clinical settings.

Q & A

Q. What synthetic methodologies are effective for preparing 5-(3-Bromo-phenyl)-5-methyl-imidazolidine-2,4-dione, and how can reaction conditions be optimized?

The compound can be synthesized via Knoevenagel condensation , where imidazolidine-2,4-dione is condensed with 3-bromobenzaldehyde under acidic conditions (e.g., acetic acid with ammonium acetate as a catalyst) at elevated temperatures (~120°C) . For alkylation at the N3 position, nucleophilic substitution with halogenated electrophiles (e.g., 2-chloroethyl ketones) in the presence of a base (e.g., K₂CO₃) is effective, as demonstrated for analogous bromophenyl derivatives . Yield optimization requires careful control of stoichiometry, solvent polarity, and reaction time.

Q. Which spectroscopic techniques are most reliable for characterizing this compound, and what key spectral markers should researchers prioritize?

- ¹H/¹³C NMR : The methyl group at C5 appears as a singlet near δ 1.7–1.8 ppm, while the aromatic protons of the 3-bromo-phenyl group resonate as complex multiplets (δ 7.4–7.6 ppm). The dione carbonyls typically appear at δ 165–175 ppm in ¹³C NMR .

- UPLC-MS : Use electrospray ionization (ESI) in negative mode to detect the [M-H]⁻ ion. For example, a brominated analog (m/z 421) showed >95% purity .

- FT-IR : Confirm the presence of carbonyl stretches (C=O) at ~1750–1780 cm⁻¹ and N-H stretches at ~3200–3350 cm⁻¹ .

Q. What in vitro assays are suitable for preliminary evaluation of biological activity, given structural similarities to bioactive imidazolidinediones?

- Anti-inflammatory activity : Measure inhibition of pro-inflammatory cytokines (TNF-α, IL-6) in LPS-stimulated macrophages using ELISA .

- Antioxidant potential : Employ DPPH radical scavenging or FRAP assays, as validated for thiazolidinedione analogs .

- Enzyme inhibition : Test against aldose reductase (diabetic complications) or hepatitis-B virus polymerase using fluorometric/substrate-based assays .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies be designed to elucidate the role of the 3-bromo substituent in modulating biological activity?

- Synthesize analogs with halogen substituents at varying positions (e.g., 2-, 4-bromo) and compare activity profiles .

- Use molecular docking to assess interactions with target proteins (e.g., aldose reductase or cytokine receptors). For example, quantum chemical calculations and docking studies revealed critical binding motifs in chlorobenzylidene derivatives .

- Correlate electronic effects (Hammett σ constants) of substituents with bioactivity trends .

Q. What experimental strategies resolve contradictions in biological data between imidazolidinediones and structurally related thiazolidinediones?

- Perform head-to-head comparisons under identical assay conditions. For instance, thiazolidinediones with methoxybenzylidene groups showed anti-inflammatory activity via macrophage migration inhibition, but imidazolidinediones may exhibit divergent mechanisms due to altered ring electronics .

- Conduct metabolic stability assays to evaluate whether differences arise from pharmacokinetic factors (e.g., CYP450-mediated degradation) .

Q. How can computational methods enhance the design of derivatives with improved target selectivity?

- DFT calculations : Optimize geometry and calculate frontier molecular orbitals (HOMO/LUMO) to predict reactivity and redox behavior .

- Molecular dynamics simulations : Model ligand-protein binding stability over time, as applied to thiazolidinedione hybrids interacting with aldose reductase .

- ADMET prediction : Use tools like SwissADME to prioritize derivatives with favorable bioavailability and low toxicity .

Q. What in vivo models are appropriate for validating therapeutic potential, and how should dosing regimens be optimized?

- Murine inflammation models : Administer the compound (10–50 mg/kg, oral) in a collagen-induced arthritis model and monitor joint swelling and cytokine levels .

- Neurobehavioral assays : For CNS applications, use tetrabenazine-induced ptosis in mice to assess antidepressant-like effects (ED₅₀ ~17–42 mg/kg) .

- Pharmacokinetic profiling : Measure plasma half-life and tissue distribution via LC-MS/MS to adjust dosing intervals .

Methodological Notes

- Data Reproducibility : Replicate synthesis and bioassays ≥3 times, reporting mean ± SEM. Cross-validate spectral data with published analogs (e.g., ).

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.